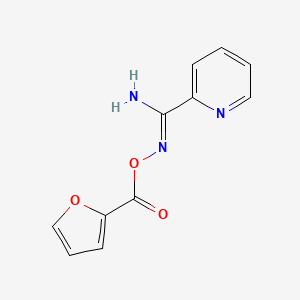
N-benzyl-N'-(4-phenoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-(4-phenoxyphenyl)thiourea (BPTU) is a chemical compound that has been extensively studied in scientific research. It is a thiourea derivative that has been synthesized through various methods and has shown potential in various applications in the field of biochemistry and physiology.
作用機序
N-benzyl-N'-(4-phenoxyphenyl)thiourea's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways, and to reduce the activity of certain cytokines, which are involved in the immune response. N-benzyl-N'-(4-phenoxyphenyl)thiourea has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
N-benzyl-N'-(4-phenoxyphenyl)thiourea has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can lead to anti-cancer effects. In immunology, N-benzyl-N'-(4-phenoxyphenyl)thiourea has been shown to modulate the immune response by regulating cytokine production and reducing inflammation.
実験室実験の利点と制限
N-benzyl-N'-(4-phenoxyphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied and has shown potential in various scientific research fields. However, there are also limitations to using N-benzyl-N'-(4-phenoxyphenyl)thiourea in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. It may also have off-target effects that could affect the interpretation of results.
将来の方向性
For the study of N-benzyl-N'-(4-phenoxyphenyl)thiourea include further investigation of its mechanism of action, exploring its potential application in other scientific research fields, and evaluating its safety and toxicity in humans.
合成法
N-benzyl-N'-(4-phenoxyphenyl)thiourea can be synthesized through various methods, including the reaction of benzyl chloride with potassium phenoxyphenyl thiocyanate, the reaction of benzyl isothiocyanate with 4-phenoxyaniline, and the reaction of benzyl isocyanate with potassium phenoxyphenyl thiocyanate. The most common method of synthesis involves the reaction of benzyl chloride with potassium phenoxyphenyl thiocyanate in the presence of a base such as potassium hydroxide. This method yields a high purity of N-benzyl-N'-(4-phenoxyphenyl)thiourea, which is essential for its scientific research application.
科学的研究の応用
N-benzyl-N'-(4-phenoxyphenyl)thiourea has been extensively studied for its potential application in various scientific research fields, including cancer research, neurobiology, and immunology. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In immunology, N-benzyl-N'-(4-phenoxyphenyl)thiourea has been shown to modulate the immune response by regulating cytokine production and reducing inflammation.
特性
IUPAC Name |
1-benzyl-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOHIEYMEXOWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![N-{3,5-dichloro-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5774216.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)



![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)

![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5774294.png)